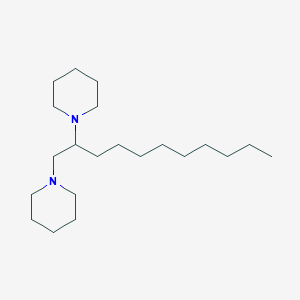
1,1'-(Undecane-1,2-diyl)dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Undecane-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an undecane chain
Métodos De Preparación
The synthesis of 1,1’-(Undecane-1,2-diyl)dipiperidine typically involves the reaction of piperidine with an undecane derivative. One common method includes the use of N-chloroethyl piperidine hydrochloride and thiodiglycol in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product .
Análisis De Reacciones Químicas
1,1’-(Undecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1,1’-(Undecane-1,2-diyl)dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between piperidine derivatives and biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1,1’-(Undecane-1,2-diyl)dipiperidine involves its interaction with molecular targets, primarily through the piperidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1,1’-(Undecane-1,2-diyl)dipiperidine can be compared with other similar compounds, such as:
1,1’-(Tridecane-1,2-diyl)dipiperidine: Similar structure but with a longer alkane chain.
1,1’-Carbonyldipiperidine: Contains a carbonyl group instead of an alkane chain.
N,N-Dimethylpiperidinium derivatives: These compounds have different substituents on the piperidine rings, affecting their chemical properties and applications .
The uniqueness of 1,1’-(Undecane-1,2-diyl)dipiperidine lies in its specific chain length and the presence of two piperidine rings, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
89632-12-2 |
|---|---|
Fórmula molecular |
C21H42N2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
1-(1-piperidin-1-ylundecan-2-yl)piperidine |
InChI |
InChI=1S/C21H42N2/c1-2-3-4-5-6-7-10-15-21(23-18-13-9-14-19-23)20-22-16-11-8-12-17-22/h21H,2-20H2,1H3 |
Clave InChI |
FEJHHDIKILOKSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CN1CCCCC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


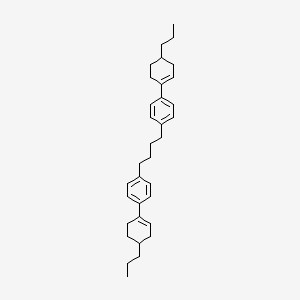
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
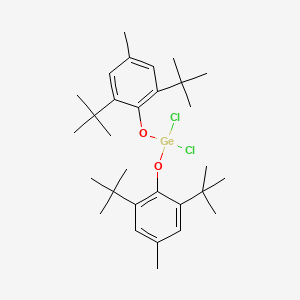
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)
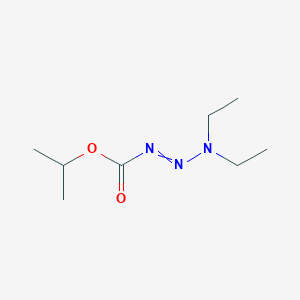

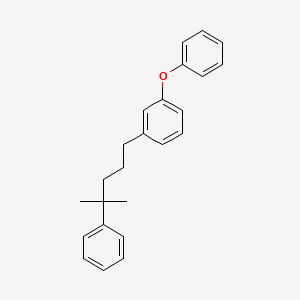
![3-[5-Amino-3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B14386494.png)
